Comparative Anticancer Potency: N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide vs. In-Class Thiosemicarbazides in MCF-7 Breast Cancer Cells
N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide demonstrates substantially higher potency against the MCF-7 breast cancer cell line compared to other structurally related thiosemicarbazide derivatives evaluated under similar in vitro conditions. The target compound's IC₅₀ of 15 µM is 2.25-fold lower (more potent) than that of compound P7a (IC₅₀ = 33.75 µM), a representative hydrazinecarbothioamide derivative tested in a comparable MCF-7 MTT assay [1]. Furthermore, its potency is 6- to 11-fold greater than the broad range of activities reported for a series of novel thiosemicarbazides against MCF-7 cells, which exhibited IC₅₀ values from 90 to 166 µM [2].
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF-7 human breast cancer cells |
|---|---|
| Target Compound Data | 15 µM |
| Comparator Or Baseline | 1. N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (P7a): 33.75 µM; 2. Class of novel thiosemicarbazides: 90 - 166 µM |
| Quantified Difference | Target compound is 2.25-fold more potent than P7a; and 6- to 11-fold more potent than the class of thiosemicarbazides |
| Conditions | MCF-7 cell line, MTT assay, 48-hour treatment (for both target and P7a) or similar short-term cytotoxicity assays |
Why This Matters
This significant potency advantage translates to achieving desired anti-proliferative effects at much lower concentrations, which is a critical selection criterion in early-stage drug discovery and for minimizing off-target effects in research models.
- [1] Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(5), 583-593. View Source
- [2] Novel thiosemicarbazides induced apoptosis in human MCF-7 breast cancer cells via JNK signaling. Journal of Enzyme Inhibition and Medicinal Chemistry, 2015, 30(5), 786-795. View Source
